

Amtolmetin Guacil WOMAC score improvement osteoarthritis

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Compound Focus: Amtolmetin Guacil

CAS No.: 87344-05-6

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Summary of Available Clinical Data

The table below summarizes the key findings from a 2001 clinical trial, which is the most detailed study located in the search results.

Aspect	Details from Clinical Trial
Study Objective	Evaluate efficacy & tolerability of Amtolmetin Guacyl in acute osteoarthritis [1]
Study Design	Open-label, multicenter phase IV trial [1]
Participants	388 patients with acute osteoarthritis (knee, hip, or vertebral column) [1]
Treatment Regimen	1200 mg/day for 3 days, then 600 mg/day for 27 days [1]
Primary Efficacy Parameters	Spontaneous pain, pain on movement, joint function, joint swelling (assessed on a semiquantitative scale) [1]
Key Efficacy Result	Statistically significant improvement ($p < 0.01$) in all four parameters from baseline to end of treatment [1]

Aspect	Details from Clinical Trial
Key Tolerability Result	Good overall tolerability; a low incidence (approx. 5%) of gastric side effects was noted [1]
Proposed GI-Sparing Mechanism	Linked to the induction of nitric oxide synthase (NOS) and increased local production of nitric oxide (NO), which may protect the gastric mucosa [1] [2]

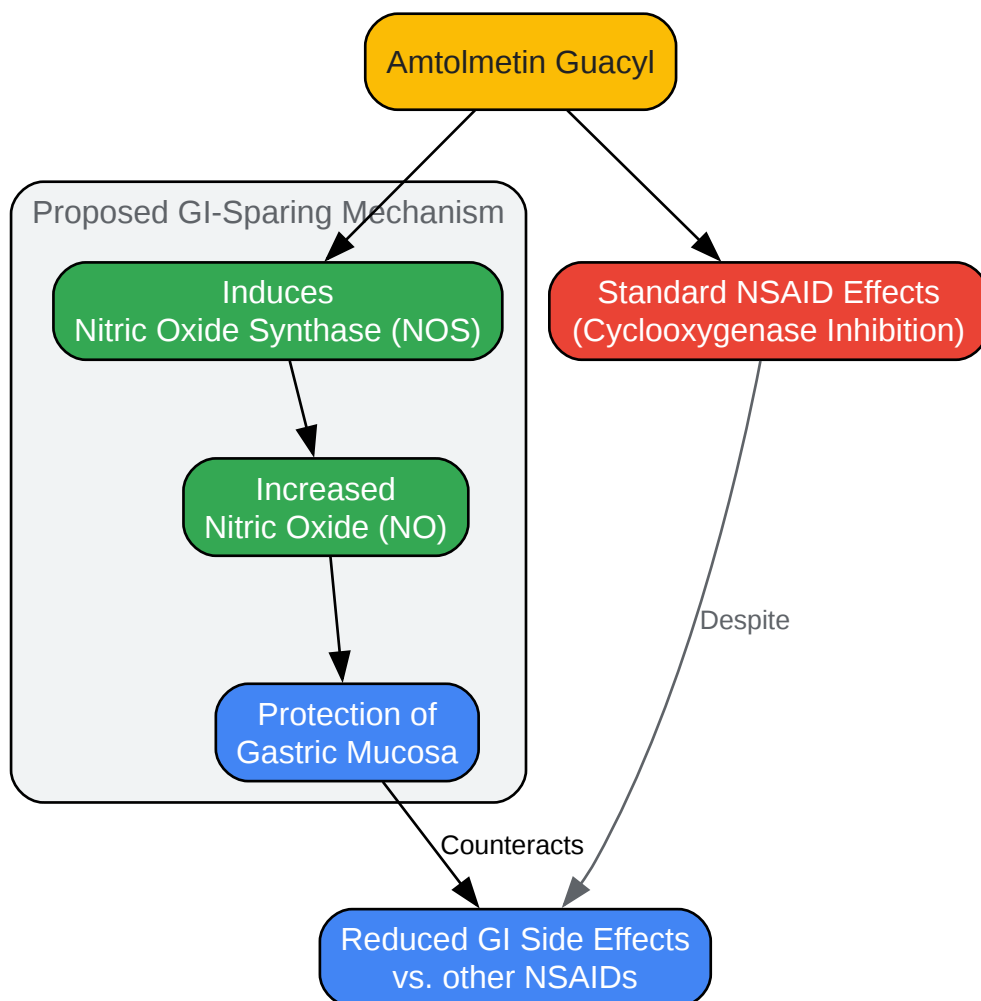
Experimental Protocol from Key Study

The primary source of information is a 2001 Italian clinical trial. Here is a detailed breakdown of its methodology [1]:

- **Trial Design:** Open-label, single-arm, multicenter, phase IV trial.
- **Patient Population:** 379 patients (based on intention-to-treat analysis) with acute osteoarthritis in at least one of the following locations: knee, hip, or vertebral column.
- **Intervention:** Amlolmetin guacyl was administered at a dose of **1200 mg per day (two tablets, twice daily)** for the first **3 days**, followed by **600 mg per day (one tablet, twice daily)** for the subsequent **27 days**.
- **Assessment Timepoints:** Evaluations were conducted at **screening (baseline)**, after **7 days of treatment (T1)**, and at the **end of the one-month treatment (T2)**.
- **Efficacy Measures:** The primary parameters for efficacy were assessed using a semiquantitative scale for:
 - Spontaneous pain
 - Pain on movement
 - Joint function
 - Joint swelling
- **Tolerability Measures:**
 - Patients kept a **daily diary** for gastric symptoms.
 - **Adverse events** were recorded.
 - Common **laboratory parameters** were analyzed.
- **Statistical Analysis:** Efficacy was analyzed using **Friedman's test** to compare the four symptom scales across the three timepoints (baseline vs. T1 vs. T2).

Visualizing the Drug's Proposed Mechanism of Action

The following diagram illustrates the proposed gastrointestinal-sparing mechanism of **Amtolmetin Guacyl**, which is a key differentiator mentioned in the literature [1] [2].



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Diagram Title: Proposed GI-Sparing Mechanism of Amtolmetin Guacyl

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References

1. [Efficacy and safety of amtolmetin guacyl in the treatment of acute...] [pubmed.ncbi.nlm.nih.gov]

2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

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